molecular formula C16H20O6 B1590252 2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 20746-64-9

2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No. B1590252
CAS RN: 20746-64-9
M. Wt: 308.33 g/mol
InChI Key: OMBCPFYQIULSGV-UHFFFAOYSA-N
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Description

“2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a protected glucopyranoside . It is useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio and 4,6-benzylidene protecting groups .

Scientific Research Applications

Alcoholysis and Synthesis

The alcoholysis of related compounds, such as 4-propenyl-1, 3-dioxane, has been studied, revealing the formation of diols and monoalkyl ethers without detecting the diols themselves in the reaction products. This process is indicative of the complex reactions and potential synthetic applications these types of compounds may have in producing various organic molecules (Safarov, Safarova, & Rafikov, 1977).

Structural and Optical Properties

Investigations into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, offer insights into their potential applications in materials science. These studies have explored how these compounds, when synthesized into thin films, exhibit specific crystalline behaviors and optical characteristics, suggesting their utility in nanotechnology and materials engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).

Ring-size-selective Synthesis

Research into enyne metathesis for desymmetrization of enantiopure building blocks using related compounds highlights innovative approaches to selective synthesis. These methods allow for the production of dihydropyrans as single stereoisomers, showcasing the importance of these compounds in achieving precise synthetic outcomes (Schmidt & Staude, 2009).

Novel Synthon Applications

The development of new synthons, such as the 3-methylidenepentane-1,5-dianion synthon for the synthesis of perhydropyrano[2,3-b]pyrans and 1,7-dioxaspiro[4.5]decanes, demonstrates the versatility of these compounds in organic synthesis. These methods offer pathways to a variety of cyclic structures, emphasizing the role of these compounds in expanding synthetic methodologies (Alonso, Meléndez, & Yus, 2005).

Antibacterial Activity

Research into related compounds, such as the synthesis and characterization of new 5-Aryl Pyrazole Oxime Ester Derivatives, has explored their potential antibacterial activity. These studies indicate that certain derivatives possess potent activity against a range of bacteria, suggesting the biomedical relevance of these compounds (Liu, Zhi, Song, & Xu, 2008).

properties

IUPAC Name

2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCPFYQIULSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536902
Record name Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

CAS RN

20746-64-9
Record name Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 4
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2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 5
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2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Reactant of Route 6
Reactant of Route 6
2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

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